molecular formula C7H8ClNO B13948236 1-ethyl-1H-pyrrole-2-carbonyl chloride

1-ethyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B13948236
M. Wt: 157.60 g/mol
InChI Key: YGKVANGYLUWOLQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carbonyl chloride is a specialized heterocyclic building block designed for synthetic and medicinal chemistry applications. Its primary value lies in its reactivity as an acyl chloride, making it an intermediate for forming amide bonds with various nucleophiles, particularly amines . This functionality is crucial for constructing more complex molecules, as the pyrrole-2-carbonyl moiety is an integral molecular fragment found in bioactive marine natural products and synthetic anti-infectives . Researchers can utilize this compound to incorporate the 1-ethyl-pyrrole motif into target structures, which may be relevant in developing novel therapeutic agents. The N-ethyl substitution on the pyrrole ring can influence the compound's electronic properties and lipophilicity, which are important parameters for optimizing the physical properties and activity of lead compounds in drug discovery campaigns . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with standard safety precautions appropriate for acyl chlorines.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

1-ethylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C7H8ClNO/c1-2-9-5-3-4-6(9)7(8)10/h3-5H,2H2,1H3

InChI Key

YGKVANGYLUWOLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-ethyl-1H-pyrrole-2-carboxylic Acid or Esters

  • Starting Material: 1-ethylpyrrole is the common precursor, which can be functionalized at the 2-position.

  • Functionalization: The 2-position of the pyrrole ring is typically carboxylated or esterified. For example, ethyl 1-ethyl-1H-pyrrole-2-carboxylate can be prepared via esterification methods or by direct carboxylation under controlled conditions.

  • Halogenation (if needed): For derivatives such as 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, bromination is performed on 1-ethylpyrrole using bromine in solvents like dichloromethane to selectively introduce halogen atoms at the 4-position.

  • Carboxylation: The brominated intermediate can be carboxylated using carbon dioxide under high pressure and temperature to form the carboxylic acid group at the 2-position.

These steps establish the carboxylic acid or ester functionality essential for subsequent conversion to the acyl chloride.

Conversion to this compound

The key step in preparing this compound is the transformation of the corresponding carboxylic acid or ester into the acid chloride.

Common Reagents and Conditions

  • Reagents: Oxalyl chloride or thionyl chloride are the most commonly used chlorinating agents for converting carboxylic acids to acyl chlorides.

  • Solvents: Anhydrous dichloromethane is typically employed as the solvent to ensure good solubility and reaction control.

  • Catalysts: A catalytic amount of dimethylformamide (DMF) is often added to activate oxalyl chloride, although in some cases it can lead to side reactions and is avoided.

  • Temperature: Reactions are generally performed at room temperature or under reflux depending on the reagent and substrate stability.

Typical Procedure

  • The 1-ethyl-1H-pyrrole-2-carboxylic acid is suspended or dissolved in dry dichloromethane.

  • Oxalyl chloride is added dropwise under an inert atmosphere.

  • The reaction mixture is stirred at room temperature overnight or until completion, monitored by techniques such as thin-layer chromatography or NMR.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude this compound as a light-colored solid or oil.

  • The product is typically used immediately due to its reactivity and sensitivity to moisture.

Notes on Side Reactions and Purity

  • Use of refluxing thionyl chloride or oxalyl chloride with catalytic DMF can sometimes lead to side products; thus, mild conditions and careful monitoring are recommended.

  • Purification is often achieved by recrystallization from suitable solvents or by using the acyl chloride directly in subsequent coupling reactions without further purification.

Analytical Data and Characterization

While direct spectral data for this compound is scarce, related pyrrole-2-carbonyl chlorides have been characterized by:

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
1 1-ethylpyrrole Bromination with Br2 in dichloromethane Variable For halogenated derivatives (e.g., 4-bromo)
2 Brominated 1-ethylpyrrole Carboxylation with CO2 under pressure Variable Forms 1-ethyl-1H-pyrrole-2-carboxylic acid
3 1-ethyl-1H-pyrrole-2-carboxylic acid Reaction with oxalyl chloride in DCM, r.t. Quantitative Forms this compound

Industrial and Scale-Up Considerations

  • Continuous flow reactors are employed industrially to improve safety and yield during bromination and acyl chloride formation steps.

  • Catalysts and optimized reaction parameters enhance efficiency and selectivity.

  • Moisture exclusion is critical to prevent hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to 1-ethyl-1H-pyrrole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert it to 1-ethyl-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution.

    1-Ethyl-1H-pyrrole-2-methanol: Formed from reduction.

    1-Ethyl-1H-pyrrole-2-carboxylic acid: Formed from oxidation.

Scientific Research Applications

1-Ethyl-1H-pyrrole-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amides or esters in nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrrole derivatives for comparison include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Ethyl-1H-pyrrole-2-carbonyl chloride 1-Ethyl, 2-COCl C₇H₈ClNO ~165.6 Carbonyl chloride
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-Methyl, 3-COOEt C₈H₁₁NO₂ 153.18 Ester
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, fused pyridine ring C₉H₇ClN₂O₂ ~210.6 Ester, chloro, fused aromatic
3-Heptyl-1H-pyrrole 3-Heptyl C₁₁H₁₉N 165.28 Alkyl chain

Notes:

  • Reactivity : The carbonyl chloride group in the target compound confers high electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to esters (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) .
  • Aromaticity : Fused pyridine derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) exhibit enhanced aromatic stabilization and altered electronic properties due to the fused ring system, reducing pyrrole’s inherent electron-rich character .

Physicochemical Properties

  • Solubility : The carbonyl chloride group in the target compound likely reduces solubility in polar solvents compared to esters (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate), which have better solubility in organic solvents due to the ethoxy group .
  • Boiling Point : The target compound’s molecular weight (~165.6 g/mol) and polar carbonyl chloride group suggest a higher boiling point than Ethyl 2-methyl-1H-pyrrole-3-carboxylate (153.18 g/mol) .

Research Findings and Trends

  • Electron-Withdrawing Effects : Chlorine substituents (e.g., in 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) and carbonyl chlorides both deactivate the pyrrole ring, but the latter enables faster nucleophilic substitutions .
  • Biological Activity : Ester derivatives (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) show higher Log S values (~-2.5) compared to carbonyl chlorides, suggesting better aqueous solubility for drug delivery .

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